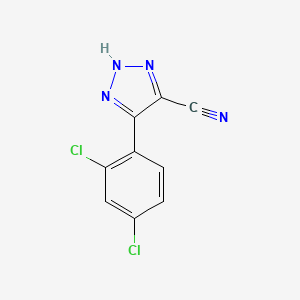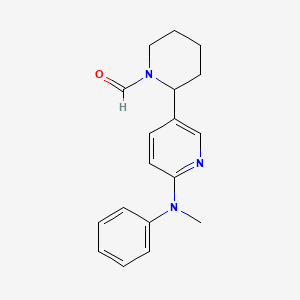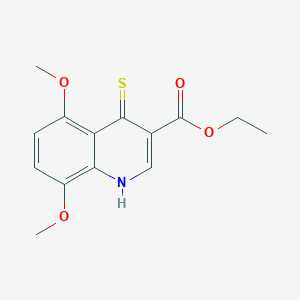
6-(3-Methoxybenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico es un compuesto orgánico que presenta un anillo de tiomorfolina sustituido con un grupo metoxibencilo y un grupo ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico normalmente implica los siguientes pasos:
Formación del anillo de tiomorfolina: Esto se puede lograr mediante la reacción de una amina adecuada con un tiol en condiciones ácidas para formar el anillo de tiomorfolina.
Introducción del grupo metoxibencilo: El grupo metoxibencilo se puede introducir mediante una reacción de sustitución nucleofílica, donde un haluro de metoxibencilo reacciona con el anillo de tiomorfolina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de tiomorfolina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y el desarrollo de nuevos materiales.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, podría inhibir ciertas enzimas involucradas en las vías metabólicas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico: comparte similitudes estructurales con otros derivados de tiomorfolina, como:
Singularidad
La combinación única del grupo metoxibencilo y el grupo ácido carboxílico en el ácido 6-(3-Metoxibencil)-5-oxo-tiomorfolina-3-carboxílico confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C13H15NO4S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
6-[(3-methoxyphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4S/c1-18-9-4-2-3-8(5-9)6-11-12(15)14-10(7-19-11)13(16)17/h2-5,10-11H,6-7H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
SLXQOXFPNBQNIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2C(=O)NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)









